molecular formula C16H18N2O5S2 B6520487 N'-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide CAS No. 896332-88-0

N'-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide

Cat. No.: B6520487
CAS No.: 896332-88-0
M. Wt: 382.5 g/mol
InChI Key: ALMXRVCHWDKLHK-UHFFFAOYSA-N
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Description

N'-[2-(Benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide is an ethanediamide derivative featuring a benzenesulfonyl group, a thiophen-2-yl moiety, and a hydroxyethyl substituent. The ethanediamide (oxamide) backbone serves as a critical pharmacophore, often associated with hydrogen-bonding interactions in biological systems.

Properties

IUPAC Name

N'-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-N-(2-hydroxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S2/c19-9-8-17-15(20)16(21)18-11-14(13-7-4-10-24-13)25(22,23)12-5-2-1-3-6-12/h1-7,10,14,19H,8-9,11H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALMXRVCHWDKLHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCCO)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide typically involves multi-step organic reactions. One common method includes the reaction of benzenesulfonyl chloride with thiophene-2-yl-ethylamine to form an intermediate, which is then reacted with N-(2-hydroxyethyl)ethanediamide under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzenesulfonyl group can be reduced to a benzyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or sulfone derivatives.

Scientific Research Applications

N’-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a drug candidate or a pharmacological tool.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which N’-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide exerts its effects involves interactions with specific molecular targets. The benzenesulfonyl group may interact with proteins or enzymes, altering their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds share structural similarities with the target molecule, particularly in their ethanediamide cores and heterocyclic substituents:

Compound Name Molecular Formula Substituents Yield (%) Functional Groups Reference
N'-[2-(Benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide C₁₉H₂₁N₃O₅S Benzenesulfonyl, thiophen-2-yl, hydroxyethyl N/A Ethanediamide, sulfonyl, hydroxyl Target
N-Allyl-N′-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide C₁₅H₁₇N₃O₄S₃ Thiophenesulfonyl, allyl, thiophen-2-yl 93 Ethanediamide, sulfonyl, allyl
N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-N'-[4-(dimethylamino)phenyl]ethanediamide C₂₁H₂₃N₃O₃S Benzothiophen-2-yl, hydroxypropyl, dimethylaminophenyl N/A Ethanediamide, hydroxyl, dimethylamino

Research Findings and Structural Trends

  • Yield Optimization : High yields (e.g., 93% in ) are achievable for ethanediamides using activating agents like HBTU, suggesting efficient synthetic routes for the target compound .
  • Crystallography and Stability : Lead-dithiocarbamate complexes (–4) highlight the importance of sulfur-containing groups in metal coordination, though these are less relevant to the target’s sulfonyl-based structure .
  • Thermal Properties : Thiophene-containing compounds (e.g., ) often exhibit moderate melting points (100–150°C), suggesting the target may share similar thermal stability .

Biological Activity

N'-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

The compound features a sulfonamide group, a thiophene moiety, and an ethanediamide functional group. The general structure can be represented as follows:

C18H23N3O3S\text{C}_{18}\text{H}_{23}\text{N}_3\text{O}_3\text{S}

The synthesis typically involves the formation of amides and sulfonamides through methods such as:

  • Coupling agents : Using agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction.
  • Solvent selection : Common solvents include dimethylformamide (DMF) or dichloromethane.
  • Temperature control : Maintaining specific temperatures to optimize yield.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may modulate inflammatory responses and inhibit tumor growth through the following mechanisms:

  • Enzyme inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
  • Receptor interaction : It might interact with specific receptors that play a role in cancer progression.

Research Findings

Recent studies have highlighted the compound's potential effectiveness against various cancer cell lines and inflammatory conditions. Below is a summary of key findings from relevant studies:

StudyCell Line/ModelEffect ObservedReference
Aroylhydrazone derivativesMCF-7 (breast cancer)Significant antiproliferative activity
Copper(II) complexesSGC7901 (gastric cancer)Induced apoptosis
Thiophene derivativesECA109 (esophageal cancer)Modulated inflammatory markers

Case Study 1: Antitumor Activity

In vitro assays were conducted on the MCF-7 breast adenocarcinoma cell line, where this compound demonstrated a dose-dependent reduction in cell viability, indicating its potential as an antitumor agent.

Case Study 2: Inflammatory Response Modulation

Another study focused on the compound's ability to reduce pro-inflammatory cytokines in models of acute inflammation. Results indicated a significant decrease in TNF-alpha and IL-6 levels, suggesting its role in managing inflammatory diseases.

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